Glycochenodeoxycholic acid (GCDC) is a naturally occurring bile acid found in the bile of mammals, including humans. [, , , ] It is a glycine-conjugated derivative of chenodeoxycholic acid, a primary bile acid synthesized from cholesterol in the liver. [, , , , ] GCDC plays a significant role in scientific research, particularly in studies investigating bile acid metabolism, liver function, and gastrointestinal physiology. [, , , , ]
GCDC is classified as a dihydroxy bile acid due to the presence of two hydroxyl groups in its steroid nucleus. [, ] It is a major component of bile, a complex fluid secreted by the liver that aids in the digestion and absorption of fats in the small intestine. [, ]
Glycochenodeoxycholic acid is derived from chenodeoxycholic acid, which is a primary bile acid synthesized from cholesterol in the liver. It is classified as a glycine-conjugated bile acid. Bile acids are categorized into primary bile acids (synthesized in the liver) and secondary bile acids (formed by intestinal bacteria). Glycochenodeoxycholic acid is specifically a conjugated form of chenodeoxycholic acid, where glycine is attached to the carboxyl group of the bile acid molecule. This conjugation enhances its solubility and biological activity .
The synthesis of glycochenodeoxycholic acid involves several biochemical pathways. The primary steps include:
Glycochenodeoxycholic acid has a molecular formula of and a molecular weight of approximately 453.63 g/mol. Its structure includes:
The stereochemistry of glycochenodeoxycholic acid is crucial for its biological activity, particularly the orientation of hydroxyl groups which influences its interaction with receptors involved in lipid metabolism .
Glycochenodeoxycholic acid participates in various chemical reactions:
Glycochenodeoxycholic acid exerts its effects primarily through activation of specific receptors:
Additionally, glycochenodeoxycholic acid has been implicated in promoting cell proliferation and inhibiting apoptosis in certain cancer cells, notably Barrett-type adenocarcinoma cells .
Glycochenodeoxycholic acid exhibits several notable physical and chemical properties:
These properties are essential for its function as a bile salt and its role in metabolic processes .
Glycochenodeoxycholic acid has several scientific applications:
Glycochenodeoxycholic acid (GCDCA) is formed via the conjugation of chenodeoxycholic acid (CDCA) with glycine, catalyzed exclusively by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). This two-step reaction occurs in hepatic peroxisomes:
BAAT exhibits dual specificity for glycine and taurine but shows higher affinity for glycine in humans, explaining GCDCA’s predominance in human bile. Structural studies reveal BAAT’s catalytic mechanism depends on an active-site cysteine residue (Cys-235), which forms a thioester intermediate during acyl transfer [1] [7]. Recent research identifies BAAT as the primary enzyme for synthesizing N-acyl taurines (NATs), including polyunsaturated fatty acid (PUFA)-conjugated taurines, expanding its role beyond bile acid metabolism [1].
Table 1: Enzymatic Characteristics of BAAT in GCDCA Synthesis
Property | Detail |
---|---|
Localization | Hepatic peroxisomes |
Catalytic Residue | Cysteine-235 |
Preferred Amino Acids | Glycine (Km = 0.8 mM), Taurine (Km = 1.2 mM) |
Reaction Type | Acyl transfer via thioester intermediate |
Additional Substrates | PUFA-CoA (e.g., DHA-CoA, Arachidonoyl-CoA) for N-acyl taurine synthesis |
GCDCA synthesis is tightly controlled by nuclear receptors that sense bile acid levels and modulate gene expression:
Germ-free mouse studies demonstrate that gut microbiota modulate this regulatory network. Microbiota-depleted mice show altered ileal bile acid profiles, leading to FGF15/19-mediated repression of hepatic CYP7A1 and reduced GCDCA production [8].
GCDCA is a critical node in cholesterol catabolism and transport:
Table 2: GCDCA’s Impact on Cholesterol Metabolic Markers
Process | Effect of GCDCA | Molecular Mechanism |
---|---|---|
Cholesterol Catabolism | ↑ Conversion to bile acids | CYP7A1 induction via SHP/FXR inhibition |
Biliary Secretion | ↑ Cholesterol efflux | ABCG5/G8 transporter activation |
Hepatic Uptake | ↓ LDL-cholesterol accumulation | Microbiome-mediated LDLR modulation |
Fecal Excretion | ↑ Bile acid loss | Reduced ileal reabsorption of GCDCA |
Germ-free ApoE−/− mice exhibit elevated hepatic cholesterol (2.1-fold vs. controls) due to impaired GCDCA synthesis and fecal excretion, confirming GCDCA’s role in systemic cholesterol balance [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7